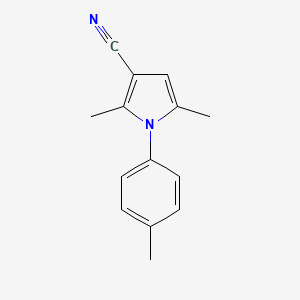

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile

Description

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound featuring a carbonitrile group at the 3-position, methyl substituents at the 2- and 5-positions, and a 4-methylphenyl group at the 1-position. Pyrrole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antioxidant, and antifouling properties . The methyl and methylphenyl substituents in this compound likely enhance its lipophilicity, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name |

2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-10-4-6-14(7-5-10)16-11(2)8-13(9-15)12(16)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCITKYQIDTIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=C2C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475956 | |

| Record name | 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502925-10-2 | |

| Record name | 1H-Pyrrole-3-carbonitrile, 2,5-dimethyl-1-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent introduction of the cyano group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Pyrrole oxides.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile has been investigated for its potential pharmacological activities. Pyrrole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated that the compound exhibited significant activity against several bacterial strains, suggesting its potential use as an antimicrobial agent .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Case Study: Synthesis of Novel Derivatives

Researchers synthesized a series of novel pyrrole derivatives by modifying the structure of this compound through reactions such as alkylation and acylation. These derivatives were then screened for biological activity, demonstrating enhanced properties compared to the parent compound .

Material Science

Due to its electronic properties, this compound has been explored in the development of organic semiconductors and dyes.

Case Study: Organic Light Emitting Diodes (OLEDs)

The compound has been incorporated into the design of organic light-emitting diodes (OLEDs). Its favorable charge transport characteristics contribute to improved efficiency and brightness in OLED applications .

Mechanism of Action

The mechanism by which 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrole Carbonitriles

Key Observations :

- Electron-Donating vs.

- Conformational Differences: The dimethylamino-methoxyphenyl analog exhibits a twisted conformation (dihedral angle: 53.6° between pyrrole and benzene rings), which may reduce π-π stacking efficiency compared to the target compound’s planar methylphenyl group.

Key Observations :

Key Observations :

- Antioxidant Potential: Pyrazole carbonitriles show moderate DPPH scavenging, suggesting the target compound may exhibit similar activity due to its aromatic and electron-rich structure.

- Antifouling Applications : The bromo-chlorophenyl analog demonstrates synergistic effects with metal compounds, highlighting the role of halogen substituents in enhancing industrial efficacy.

Physical and Spectroscopic Properties

Table 4: Physical Properties of Selected Carbonitriles

Key Observations :

- CN Stretch : The carbonitrile group’s IR absorption (~2,200 cm⁻¹) is consistent across analogs , aiding in structural confirmation.

- Melting Points : Higher melting points (e.g., 223–227°C for chromene carbonitriles ) suggest strong intermolecular forces, possibly due to hydrogen bonding or π-stacking.

Biological Activity

2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile, also known as a pyrrole derivative, has gained attention in medicinal chemistry for its diverse biological activities. This compound is characterized by a unique structure that contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 213.26 g/mol. The InChI key for this compound is VZQKXUQYFJXQEI-UHFFFAOYSA-N, and it features a pyrrole ring substituted with methyl and phenyl groups, which play critical roles in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H13N3 |

| Molecular Weight | 213.26 g/mol |

| InChI Key | VZQKXUQYFJXQEI-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that this compound may act as a selective inhibitor of specific kinases involved in cancer proliferation. For instance, it has been shown to inhibit PKMYT1, a kinase critical for the regulation of cell cycle progression in cancer cells, demonstrating an IC50 value in the low micromolar range (Table 1) .

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| This compound | PKMYT1 | 0.69 |

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. A study reported that derivatives of pyrrole compounds show significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 5 µM for certain analogs . This suggests that modifications to the pyrrole structure can enhance its efficacy against resistant bacterial strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that specific substitutions on the pyrrole ring significantly affect biological activity. For example, the presence of methyl groups at positions 2 and 5 enhances the lipophilicity and binding affinity to target enzymes .

Case Studies

One notable case study involved the modification of the pyrrole structure leading to enhanced selectivity against PKMYT1 over related kinases. The introduction of different substituents on the phenyl ring was crucial in optimizing the compound’s potency and selectivity profile .

Toxicity and Safety Profile

Toxicity assessments conducted by the US EPA indicate that while some pyrrole derivatives exhibit promising biological activities, their safety profiles require thorough evaluation before clinical application . The compound's hazard classification suggests potential risks associated with exposure, necessitating careful handling and further toxicological studies.

Q & A

Basic: What are the common synthetic routes for 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile?

Methodological Answer:

The synthesis typically involves Knorr pyrrole synthesis or condensation reactions to introduce substituents. For example:

- Step 1: React 4-methylphenylamine with diketones or β-ketoesters under acidic conditions to form the pyrrole core.

- Step 2: Introduce methyl groups via alkylation (e.g., using methyl iodide) at positions 2 and 5.

- Step 3: Install the cyano group at position 3 through nitrile substitution (e.g., using KCN/CuCN).

Key Considerations:

- Reaction conditions (temperature, solvent) significantly impact regioselectivity. For instance, highlights unexpected product formation due to competing cyclization pathways .

- Purification often employs column chromatography (silica gel, hexane/ethyl acetate).

Basic: How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:

Procedure:

Crystal Growth: Slow evaporation of a saturated solution in DCM/hexane.

Data Collection: Use a diffractometer (MoKα radiation, λ = 0.71073 Å) to measure Bragg reflections.

Structure Solution: Employ direct methods (e.g., SHELXD) for phase determination .

Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.